3-Chloro-2-hydroxymuconic semialdehyde
Description
Properties
Molecular Formula |
C6H5ClO4 |
|---|---|
Molecular Weight |
176.55 g/mol |
IUPAC Name |
3-chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(2-1-3-8)5(9)6(10)11/h1-3,8H,(H,10,11) |
InChI Key |
ARNPHMFDLAFXDI-UHFFFAOYSA-N |
Canonical SMILES |
C(=CO)C=C(C(=O)C(=O)O)Cl |
Synonyms |
3-chloro-2-hydroxymuconic semialdehyde 3Cl2OHMal |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of 3-Cl-2-HMSA and Related Semialdehydes
Key Differences in Metabolic Pathways and Enzymology
Degradation vs. Biosynthesis Roles: 3-Cl-2-HMSA is exclusively linked to degradation of chlorinated aromatics, whereas malonic semialdehyde and tartronic semialdehyde participate in biosynthetic pathways (e.g., 3HP production, glycolipid synthesis) . α-Aminoadipic and γ-glutamic semialdehydes are intermediates in amino acid catabolism, with direct implications in neurological disorders .
Enzyme Specificity: The chlorine atom in 3-Cl-2-HMSA necessitates distal cleavage by extradiol dioxygenases (e.g., BphC1-BN6), unlike non-chlorinated 2-hydroxymuconic semialdehyde, which undergoes proximal cleavage . Malonic semialdehyde metabolism requires NADPH-dependent reductases (e.g., MCR) and dehydrogenases absent in 3-Cl-2-HMSA pathways .
Industrial and Environmental Implications
- 3-Cl-2-HMSA is critical for bioremediation of chlorinated pollutants but requires specialized microbial consortia to avoid toxic buildup .
- Malonic semialdehyde is a target for metabolic engineering in 3HP production, whereas tartronic semialdehyde manipulation enhances glycerol utilization in bioconversion .
- Non-chlorinated semialdehydes like 2-hydroxymuconic semialdehyde are less hazardous and integrate into central carbon metabolism, making them preferable in industrial biocatalysis .
Preparation Methods
Distal Cleavage Mechanism Catalyzed by 2,3-Dihydroxybiphenyl 1,2-Dioxygenase
The 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC) from Sphingomonas sp. strain BN6 catalyzes the distal (1,6) cleavage of 3-chlorocatechol to yield 3-Cl-2-HMSA. This reaction contrasts with proximal (2,3) cleavage observed in non-chlorinated catechols, as the chlorine substituent sterically hinders traditional cleavage patterns. The enzymatic activity is optimized at pH 7.5 in Na-K phosphate buffer, with a reaction temperature of 27°C. Resting cells of Escherichia coli JM108(pGHS118), engineered to express BphC, are incubated with sequential additions of 3-chlorocatechol (0.5 mM increments to a final 5 mM) to mitigate substrate inhibition. The product exhibits a pH-dependent absorption maximum at 378 nm, attributed to the ionization of the C-2 hydroxyl group (pK<sub>a</sub> = 4.4).
Structural Confirmation via Derivatization and Spectroscopy
The enzymatic product is isolated and derivatized to confirm its structure. Treatment with diazomethane yields a dimethyl ester (3-chloro-2-methoxymuconic semialdehyde methyl ester), while incubation with NH<sub>4</sub>Cl produces 3-chloropicolinic acid. Nuclear magnetic resonance (NMR) analysis of the dimethyl ester reveals a trans olefinic moiety (δ = 9.68 ppm, <sup>3</sup>J = 14.9 Hz) and two methoxy groups (δ = 3.96 ppm). Mass spectrometry (MS) data further corroborate the structure, with chemical ionization (CI) showing a molecular ion at m/z 205/207 ([MH]<sup>+</sup>) and electron ionization (EI) fragments at m/z 175/177 (M<sup>+</sup> – CHO).
Microbial Fermentation Using Engineered Pseudomonas Strains
Metabolic Pathway Engineering for Metabolite Accumulation
A patented microbial process employs Pseudomonas putida mutants (e.g., ATCC 39213) lacking 2-hydroxymuconic semialdehyde hydrolase and dehydrogenase to accumulate 3-Cl-2-HMSA. These strains utilize the meta-cleavage pathway, where catechol 2,3-dioxygenase (C23O) converts 3-chlorocatechol into 3-Cl-2-HMSA without further degradation. Bioconversion occurs in aerated reactors with continuous feeding of toluene or chlorinated analogs (e.g., 4-chlorotoluene) as precursors. The absence of degradative enzymes enables metabolite accumulation to 0.1–1 g/L, with optimal yields achieved at dissolved oxygen concentrations >20% saturation.
Process Parameters and Scalability
The fermentation medium consists of minimal salts supplemented with trace metals, maintained at pH 7.0–7.5 and 30°C. Substrate toxicity is mitigated by incremental feeding, with toluene added at 0.5 mM intervals. Cell densities of OD<sub>546</sub> ≈ 4 are achieved using glycerol as a co-substrate. Downstream processing involves centrifugation (12,000 × g, 15 min) and filtration through 10 kDa membranes to remove cellular debris, followed by lyophilization for long-term storage.
Analytical Techniques for Product Characterization
Spectrophotometric and Chromatographic Methods
The ring cleavage product is monitored via UV-Vis spectroscopy, with absorbance at 378 nm (pH 7.5) serving as a quantitative metric. High-performance liquid chromatography (HPLC) using a Zorbax C<sub>18</sub> column and tetrabutylammonium hydrogen sulfate mobile phase resolves 3-Cl-2-HMSA from reaction byproducts. Paired-ion chromatography with methanol-water gradients (30% → 75% methanol) achieves baseline separation, enabling quantification with a diode array detector.
Advanced Spectroscopic Validation
<sup>1</sup>H and <sup>13</sup>C NMR spectra of the dimethyl ester derivative confirm the aldehyde functionality (δ = 192.52 ppm) and chlorine substitution at C-3 (δ = 134.31 ppm). MS/MS fragmentation patterns further validate the structure, with key ions at m/z 225 ([MH – H<sub>2</sub>O]<sup>+</sup>) and 197 ([MH – HCOOH]<sup>+</sup>).
Comparative Analysis of Preparation Methods
Q & A
Basic Research Questions
Q. What enzymatic pathways produce 3-chloro-2-hydroxymuconic semialdehyde, and how can their activity be assayed in vitro?
- Answer : 3-Chloro-2-hydroxymuconic semialdehyde is primarily generated via distal (1,6) cleavage of 3-chlorocatechol by extradiol dioxygenases, such as BphC1-BN6 from Sphingomonas sp. strain BN6 . To assay activity:
- Use spectrophotometry to monitor the appearance of the metabolite (absorption maxima at 378 nm, pH-dependent) during enzymatic reactions .
- Validate product identity via derivatization (e.g., diazomethane methylation or ammonium chloride treatment) followed by NMR or mass spectrometry .
- Compare activity against control substrates (e.g., 3-methylcatechol) to confirm cleavage specificity .
Q. What microbial strains are known to degrade 3-chloro-2-hydroxymuconic semialdehyde, and what growth conditions are required?
- Answer : Achromobacter sp. and Sphingomonas sp. strains metabolize chlorinated catechols via meta-cleavage pathways. Key conditions:
- Aerobic environments (oxygen is required for dioxygenase activity) .
- Minimal media with chlorinated substrates (e.g., 2-nitrotoluene or 3-chlorocatechol) as the sole carbon source .
- Monitor degradation via HPLC or GC-MS to track intermediate accumulation .
Advanced Research Questions
Q. How can conflicting data on enzyme specificity (proximal vs. distal cleavage) be resolved in studies of chlorocatechol degradation?
- Answer : Contradictions arise from enzyme promiscuity (e.g., BphC1-BN6 cleaves 3-chlorocatechol distally but 3-methylcatechol proximally) . To resolve:
- Perform in silico docking studies to compare substrate binding modes in enzyme active sites .
- Use site-directed mutagenesis to identify residues critical for cleavage orientation (e.g., altering active-site metal coordination) .
- Conduct kinetic assays with isotopic labeling (e.g., O) to trace oxygen incorporation patterns .
Q. What computational tools can predict the accumulation of 3-chloro-2-hydroxymuconic semialdehyde in metabolic networks?
- Answer : Kinetic modeling of metabolic fluxes (e.g., using MEGA or COPASI) can simulate accumulation under varying enzyme expression . Key steps:
- Parameterize models with enzyme kinetic data (e.g., , ) from purified dioxygenases .
- Incorporate regulatory feedback (e.g., inhibition by downstream metabolites) observed in Pseudomonas pathways .
- Validate predictions via LC-MS quantification in engineered strains overexpressing key enzymes (e.g., BAPAT or ALT) .
Q. How can redox discrepancies between experimental and computational studies of semialdehyde derivatives be addressed?
- Answer : Quantum chemistry methods (e.g., density functional theory) often conflict with experimental redox potentials for semialdehydes . Mitigation strategies:
- Use calibrated reference electrodes to standardize experimental redox measurements .
- Apply multi-scale modeling (QM/MM) to account for solvation and protein environment effects .
- Cross-validate with site-specific mass spectrometry to confirm redox states (e.g., α-aminoadipic semialdehyde modifications) .
Methodological Guidance
Q. What techniques are recommended for quantifying 3-chloro-2-hydroxymuconic semialdehyde in complex biological matrices?
- Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use reverse-phase columns (C18) with negative ionization mode. Derivatize with hydrazine probes to enhance sensitivity .
- Isotopic Labeling : Spike samples with C-labeled internal standards to correct for matrix effects .
- Enzymatic Assays : Couple with NADH-dependent reductases (e.g., succinic semialdehyde reductase) for kinetic quantification .
Q. How can the environmental persistence of 3-chloro-2-hydroxymuconic semialdehyde be assessed in contaminated sites?
- Answer :
- Microcosm Studies : Incubate soil/water samples with C-labeled 3-chlorocatechol and track CO release .
- Metagenomic Profiling : Use PCR primers targeting bphC or catA genes to assess microbial degradation potential .
- Toxicity Assays : Evaluate inhibition of Vibrio fischeri bioluminescence to estimate ecotoxicological impact .
Data Interpretation and Contradictions
Q. Why do some studies report incomplete mineralization of 3-chloro-2-hydroxymuconic semialdehyde in microbial pathways?
- Answer : Accumulation occurs due to bottlenecks in downstream steps (e.g., maleylacetate reductase activity) . Solutions:
- Engineer strains with heterologous expression of mah genes for complete degradation .
- Analyze proteomic profiles to identify underexpressed enzymes in stalled pathways .
Q. How do metal ions influence the stability and reactivity of 3-chloro-2-hydroxymuconic semialdehyde?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
